ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

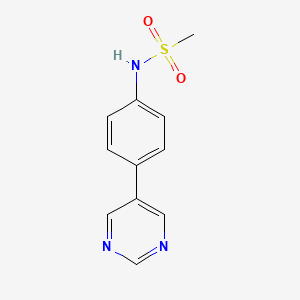

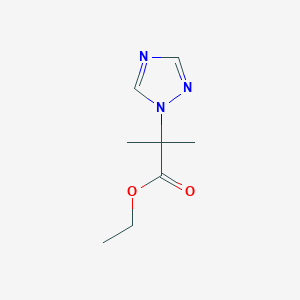

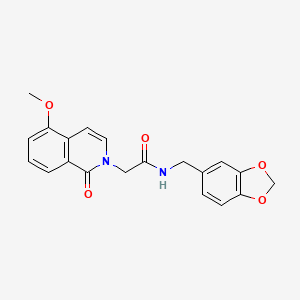

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate has been confirmed by various spectroscopic techniques. For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

-

Pharmacological Potentials

- Field : Pharmacology

- Application : Triazole compounds show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- Methods : The synthesis of triazole derivatives involves the reaction of aroyl chlorides and thiosemicarbazides to produce 1-aroylthiosemicarbazides followed by cyclisation in refluxing by aqueous sodium bicarbonate .

- Results : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

-

Anticancer Agents

- Field : Oncology

- Application : 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

- Methods : The synthesis of these derivatives involves various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

-

Antimicrobial and Antibacterial Properties

- Field : Microbiology

- Application : 1,2,4-triazole derivatives have been found to possess antimicrobial and antibacterial properties .

- Methods : The synthesis of these derivatives involves various chemical reactions, and their antimicrobial and antibacterial properties are typically evaluated using in vitro assays .

- Results : These compounds have shown effectiveness against a variety of microbial and bacterial strains .

-

Antifungal Agents

- Field : Pharmacology

- Application : Some 1,2,4-triazole derivatives are used as human antifungal agents .

- Methods : These compounds are synthesized chemically and their antifungal properties are evaluated using in vitro assays .

- Results : They have shown effectiveness against a variety of fungal strains .

-

Curing Agent for Polysiloxane Episulfide Resin (PSER)

- Field : Material Science

- Application : Some 1,2,4-triazole derivatives are used as curing agents for polysiloxane episulfide resin (PSER) .

- Methods : These compounds are mixed with the resin and heated to initiate the curing process .

- Results : They help in improving the mechanical and thermal properties of the resin .

-

Catalyst to Promote Curing of Blends of Hyperbranched Aromatic Epoxy Polymer and Bisphenol F Diglycidyl Ether

- Field : Polymer Chemistry

- Application : Some 1,2,4-triazole derivatives are used as catalysts to promote the curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .

- Methods : These compounds are mixed with the polymer blend and heated to initiate the curing process .

- Results : They help in improving the mechanical and thermal properties of the polymer blend .

-

Antiviral Agents

- Field : Virology

- Application : Some 1,2,4-triazole derivatives have been found to possess antiviral properties .

- Methods : The synthesis of these derivatives involves various chemical reactions, and their antiviral properties are typically evaluated using in vitro assays .

- Results : These compounds have shown effectiveness against a variety of viral strains .

-

Antitumor Activity

- Field : Oncology

- Application : Some 1,2,4-triazole derivatives have been found to possess antitumor activity .

- Methods : The synthesis of these derivatives involves various chemical reactions, and their antitumor properties are typically evaluated using in vitro assays .

- Results : These compounds have shown effectiveness against a variety of tumor cell lines .

-

Inhibitors of Cytochrome P450 14α-demethylase (CYP51)

- Field : Biochemistry

- Application : Some 1,2,4-triazole derivatives have been found to act as inhibitors of cytochrome P450 14α-demethylase (CYP51) .

- Methods : The synthesis of these derivatives involves various chemical reactions, and their inhibitory properties are typically evaluated using in vitro assays .

- Results : These compounds have shown effectiveness in inhibiting the activity of CYP51 .

-

Agricultural Science as Potent Fungicides, Herbicides and Insecticides

- Field : Agriculture

- Application : Some 1,2,4-triazole derivatives have been found to act as potent fungicides, herbicides and insecticides .

- Methods : The synthesis of these derivatives involves various chemical reactions, and their fungicidal, herbicidal and insecticidal properties are typically evaluated using in vitro assays .

- Results : These compounds have shown effectiveness in controlling a variety of pests and diseases in crops .

-

Catalyst to Promote Curing of Blends of Hyperbranched Aromatic Epoxy Polymer and Bisphenol F Diglycidyl Ether

- Field : Polymer Chemistry

- Application : Some 1,2,4-triazole derivatives are used as catalysts to promote the curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .

- Methods : These compounds are mixed with the polymer blend and heated to initiate the curing process .

- Results : They help in improving the mechanical and thermal properties of the polymer blend .

Future Directions

The future directions for research on ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and related compounds could include further exploration of their potential as anticancer agents . Additionally, more studies could be conducted to fully understand their chemical properties and potential applications in other fields.

properties

IUPAC Name |

ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-6-9-5-10-11/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZINXZYOGWBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1C=NC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2880547.png)

![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide](/img/structure/B2880556.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)